molecular formula C14H18ClNO2 B1522583 1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one CAS No. 1311316-73-0

1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one

Cat. No. B1522583
CAS RN: 1311316-73-0
M. Wt: 267.75 g/mol
InChI Key: QUABQIFUHVKLLQ-UHFFFAOYSA-N
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Description

“1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one” is a chemical compound with the CAS Number: 1311316-73-0 . It has a molecular weight of 267.76 and its IUPAC name is 4-(benzyloxy)-1-(chloroacetyl)piperidine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18ClNO2/c15-10-14(17)16-8-6-13(7-9-16)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 267.76 .

Scientific Research Applications

Structural and Chemical Properties

  • The structural and chemical properties of compounds similar to 1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one have been explored in various studies. For instance, C. S. Karthik et al. (2021) investigated a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, highlighting its structural characteristics through spectroscopic techniques and X-ray diffraction studies. The study revealed interesting aspects like the chair conformation of the piperidine ring and the interactions within the molecular structure.

Chemical Synthesis and Reactivity

  • The synthesis and reactivity of compounds with structures similar to this compound have been a subject of research. For example, M. T. Omar and M. N. Basyouni (1974) studied the piperidine-catalyzed addition of thiols to acetylenic ketones, leading to the formation of various isomers, as detailed in their study (Omar & Basyouni, 1974).

Catalytic Properties

  • Piperidine derivatives, which are structurally related to this compound, have been found to have catalytic properties in various chemical reactions. A. Kilic et al. (2008) explored the catalytic properties of piperidine-based ligands in Suzuki–Miyaura coupling reactions (Kilic et al., 2008).

Pharmaceutical Applications

  • Piperidine derivatives have been researched for potential pharmaceutical applications. For instance, H. Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, which could have implications in developing antidementia agents (Sugimoto et al., 1990).

Material Science and Corrosion Inhibition

  • Piperidine derivatives have been investigated in the field of material science, particularly as corrosion inhibitors. M. E. Belghiti et al. (2018) studied the interaction of Piperine derivatives with iron surfaces, highlighting their potential as green corrosion inhibitors (Belghiti et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These hazard statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-1-(4-phenylmethoxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-14(17)16-8-6-13(7-9-16)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUABQIFUHVKLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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